(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
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Description
“(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C7H9IN2O2 and a molecular weight of 280.06 .
Molecular Structure Analysis
The molecular structure of “(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid” can be represented by the SMILES notation: CC1=C(C(=NN1CC(=O)O)C)I . This indicates that the compound contains a pyrazole ring with iodine and methyl groups attached, as well as an acetic acid group.Chemical Reactions Analysis
Pyrazole compounds, including “(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid”, can undergo various chemical reactions. For instance, they can undergo iodination in the presence of iodine and ammonium hydroxide to yield di-iodo- and tri-iodo-pyrazole .Future Directions
The future directions for research on “(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives , this compound could be a valuable target for future drug discovery and development efforts.
properties
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLFXBZKHNZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid |
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